molecular formula C19H18N2O4 B12165456 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B12165456
M. Wt: 338.4 g/mol
InChI Key: JSGXIZOXFPIGBK-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound combines the structural features of chromene and pyridine, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Chromene Moiety: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Acetamide Group: The chromene derivative is then reacted with chloroacetic acid or its derivatives to introduce the acetamide group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative, typically using a coupling reagent like N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromene ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound may exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicine, compounds with chromene and pyridine moieties are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities. This compound could be explored for such applications through in vitro and in vivo studies.

Industry

Industrially, this compound might be used in the development of new materials, such as photoactive polymers or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide would depend on its specific biological target. Generally, chromene derivatives can interact with various enzymes and receptors, modulating their activity. The pyridine moiety may enhance binding affinity to certain biological targets, potentially leading to more potent effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile

Uniqueness

Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide stands out due to the presence of the pyridine moiety, which can significantly alter its chemical reactivity and biological activity. This structural feature may provide enhanced binding to biological targets and improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C19H18N2O4/c1-13-10-19(23)25-17-11-15(2-3-16(13)17)24-12-18(22)21-9-6-14-4-7-20-8-5-14/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,21,22)

InChI Key

JSGXIZOXFPIGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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